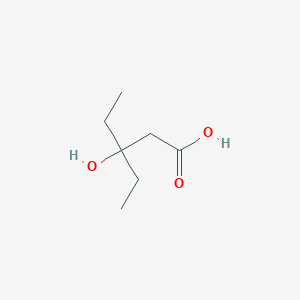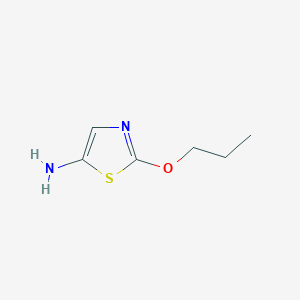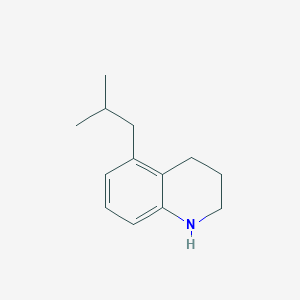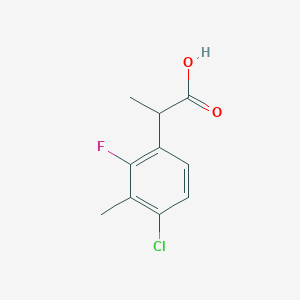
3-Ethyl-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of pentanoic acid, featuring an ethyl group and a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-hydroxypentanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetate with acetaldehyde, followed by hydrogenation and hydrolysis. The reaction conditions typically include the use of a base such as sodium hydroxide for the condensation step, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Major Products:
Oxidation: 3-Ethyl-3-oxopentanoic acid
Reduction: 3-Ethyl-3-hydroxypentanol
Substitution: 3-Ethyl-3-chloropentanoic acid
Scientific Research Applications
3-Ethyl-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
- 3-Hydroxypentanoic acid
- 3-Ethylpentanoic acid
- 3-Hydroxy-3-methylpentanoic acid
Comparison: 3-Ethyl-3-hydroxypentanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical properties and reactivity. For example, 3-hydroxypentanoic acid lacks the ethyl group, while 3-ethylpentanoic acid lacks the hydroxyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-ethyl-3-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
QFDBOMUFRUMJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)









![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
